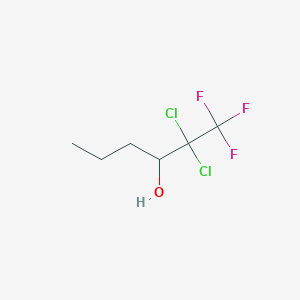

2,2-Dichloro-1,1,1-trifluorohexan-3-ol

Description

Structure

3D Structure

Properties

CAS No. |

103654-89-3 |

|---|---|

Molecular Formula |

C6H9Cl2F3O |

Molecular Weight |

225.03 g/mol |

IUPAC Name |

2,2-dichloro-1,1,1-trifluorohexan-3-ol |

InChI |

InChI=1S/C6H9Cl2F3O/c1-2-3-4(12)5(7,8)6(9,10)11/h4,12H,2-3H2,1H3 |

InChI Key |

SAQRXVZUYJDTQG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(C(F)(F)F)(Cl)Cl)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,2 Dichloro 1,1,1 Trifluorohexan 3 Ol

Enantioselective and Diastereoselective Synthesis of 2,2-Dichloro-1,1,1-trifluorohexan-3-ol

Achieving stereocontrol in the synthesis of polyhalogenated alcohols is a significant challenge due to the complex electronic and steric environment created by the halogen atoms. Enantioselective and diastereoselective methods are employed to construct the specific chiral centers at the C3 position (bearing the hydroxyl group) and potentially at other positions in precursor molecules.

Chiral Catalysis in the Formation of Fluorinated and Chlorinated Stereocenters

The creation of stereogenic centers bearing halogen atoms is a cornerstone of modern asymmetric synthesis. rsc.org Chiral catalysts, which are themselves single enantiomers, can direct the formation of a specific stereoisomer of the product. Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective construction of fluorinated and chlorinated carbon centers. beilstein-journals.orgnih.gov

For a molecule like this compound, chiral catalysts can be employed in the key bond-forming steps that establish the stereochemistry. For instance, the asymmetric fluorination or chlorination of a suitable carbonyl precursor can set a chiral center. beilstein-journals.orgnih.gov Chiral organocatalysts, such as proline derivatives or specific amine-based catalysts, can activate substrates towards electrophilic halogenating agents, ensuring that the halogen is delivered to one face of the molecule preferentially. beilstein-journals.org The use of fluorine-containing ligands in metal-catalyzed reactions can also influence the steric and electronic properties of the catalytic environment, thereby enhancing stereoinduction. rsc.org

Table 1: Examples of Chiral Catalysis Strategies

| Catalysis Type | Catalyst Example | Target Transformation | Stereochemical Outcome |

|---|---|---|---|

| Organocatalysis | Jørgensen–Hayashi catalyst | α-fluorination of α-chloroaldehydes | High enantioselectivity beilstein-journals.org |

| Metal Catalysis | Dirhodium complexes | Carbene transfer from diazo compounds | High diastereo- and enantioselectivity organic-chemistry.orgnih.gov |

| Biocatalysis | Engineered Myoglobin | Olefin cyclopropanation | Excellent diastereo- and enantioselectivity rochester.edu |

Asymmetric Addition Reactions for Hydroxy- and Halogen-Bearing Centers

Asymmetric addition reactions are fundamental to creating chiral alcohols and installing halogen atoms with stereocontrol. The hydroxyl group of this compound is located at a stereocenter (C3), making its stereoselective introduction crucial.

This can be achieved by the asymmetric addition of a propyl nucleophile to a precursor aldehyde, such as 2,2-dichloro-1,1,1-trifluoroethanal. Chiral ligands complexed to a metal center (e.g., zinc, titanium, or copper) can catalyze this addition, yielding an alcohol with high enantiomeric excess. nih.govresearchgate.net

Furthermore, the stereoselective addition of halogens across a carbon-carbon double bond in an alkene precursor is a well-established method for creating vicinal dihalides with defined stereochemistry. masterorganicchemistry.comlibretexts.org This process often proceeds through a cyclic halonium ion intermediate, which is then opened by a nucleophile in an anti-addition fashion. masterorganicchemistry.comlibretexts.org By using chiral reagents or catalysts, it is possible to influence the facial selectivity of the initial halogen addition, leading to an enantiomerically enriched product. nih.gov

Exploitation of Stereoconvergent Processes in Polyhalogenated Alcohol Synthesis

Stereoconvergent synthesis provides an elegant solution for transforming a mixture of stereoisomers (typically a 50:50 racemic mixture) into a single desired enantiomer. A key strategy in this area is Dynamic Kinetic Resolution (DKR). chemsoc.org.cn In a DKR process, the starting racemic mixture is subjected to conditions where the stereoisomers can rapidly interconvert while one of them reacts selectively under the influence of a chiral catalyst to form the desired product.

For the synthesis of this compound, one could envision a racemic precursor alcohol that undergoes rapid racemization via a temporary oxidation-reduction cycle. chemsoc.org.cn Simultaneously, a chiral enzyme or metal catalyst could selectively acylate or otherwise modify only one of the enantiomers, effectively converting the entire starting mixture into a single, enantiomerically pure product. Organocatalytic methods involving kinetic resolution have also been shown to be effective in the asymmetric fluorination of racemic α-chloroaldehydes, where the catalyst selectively reacts with one enantiomer, leaving the other unreacted. beilstein-journals.org

Modular Approaches to Constructing the this compound Carbon Skeleton

Modular or convergent synthesis involves the preparation of key fragments of the target molecule separately, which are then joined together. This approach allows for greater flexibility and efficiency, particularly for complex molecules.

Introduction of Dichloro- and Trifluoromethyl Groups onto Aliphatic Chains

The incorporation of trifluoromethyl (CF3) and dichloro groups is a critical step in building the carbon skeleton. The trifluoromethyl group is often introduced using specialized reagents that can act as a source of nucleophilic "CF3-" or electrophilic "CF3+". illinois.edu The Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, CF3SiMe3) is a widely used nucleophilic source for adding the CF3 group to aldehydes and ketones. illinois.edu

The introduction of the dichloromethylene unit can be more challenging. One common strategy is the α-chlorination of a suitable ketone or aldehyde precursor using reagents like N-chlorosuccinimide (NCS). nih.gov Stepwise chlorination can lead to the desired dichlorinated product.

Table 2: Reagents for Halogen Group Introduction

| Halogen Group | Reagent Type | Example Reagent | Substrate Example |

|---|---|---|---|

| Trifluoromethyl (CF3) | Nucleophilic | Trimethyl(trifluoromethyl)silane (Ruppert-Prakash Reagent) | Aldehydes, Ketones illinois.edu |

| Trifluoromethyl (CF3) | Electrophilic | Umemoto's reagents, Togni's reagents | Enolates, Aromatic rings |

The presence of the CF3 group significantly impacts a molecule's properties, including its metabolic stability and lipophilicity, making its inclusion a key strategy in medicinal chemistry. nih.govresearchgate.net

Functional Group Interconversions for Alcohol Formation

Functional group interconversion (FGI) is a set of reactions that transforms one functional group into another without altering the carbon skeleton. solubilityofthings.com This is often a final-stage strategy to install the desired functionality. For the synthesis of this compound, the most direct FGI would be the reduction of a ketone precursor, 2,2-dichloro-1,1,1-trifluorohexan-3-one.

This reduction can be achieved using various reducing agents. fiveable.me For simple diastereoselection, reagents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) can be used. solubilityofthings.comfiveable.me For highly enantioselective reductions, asymmetric catalysts such as those derived from ruthenium or rhodium with chiral ligands, or enzymatic reductions using alcohol dehydrogenases, are employed. researchgate.net

Alternatively, the alcohol can be formed via a nucleophilic substitution reaction (SN2), where a suitable leaving group (e.g., a halide or sulfonate) is displaced by a hydroxide (B78521) ion. youtube.comvanderbilt.edu If the leaving group is on a chiral center, this reaction typically proceeds with an inversion of stereochemistry, which can be a predictable way to set the final stereocenter. youtube.com

Table 3: Common Functional Group Interconversions for Alcohol Synthesis

| Precursor Functional Group | Reagent(s) | Resulting Functional Group | Key Features |

|---|---|---|---|

| Ketone (C=O) | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) | Secondary Alcohol (-CH(OH)-) | Standard reduction solubilityofthings.comfiveable.me |

| Ketone (C=O) | Asymmetric transfer hydrogenation (e.g., Noyori catalyst) | Chiral Secondary Alcohol | High enantioselectivity |

| Alkene (C=C) | 1. Borane (BH3), 2. H2O2, NaOH | Alcohol (-CH(OH)-) | Anti-Markovnikov addition youtube.com |

Catalytic Strategies in the Synthesis of this compound

Catalysis offers efficient and selective routes to complex molecules, often minimizing waste and improving reaction conditions. For the synthesis of this compound, catalytic methods are being explored to control stereochemistry and improve yields.

Transition-metal catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.govuniurb.it In the context of synthesizing this compound, transition metals could catalyze the coupling of a propyl group to a trifluoromethylated and dichlorinated carbonyl precursor. While specific research on this exact transformation for this molecule is not detailed in the provided results, general principles of transition-metal catalysis can be applied. For instance, reactions such as palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis. mdpi.com

A potential, though not explicitly documented, synthetic route could involve the addition of a propyl nucleophile to a suitable electrophilic precursor like 2,2-dichloro-1,1,1-trifluoroacetaldehyde. Transition metal catalysts are known to facilitate such additions with high levels of control.

| Catalyst System | Propyl Source | Electrophile | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ / Base | Propylboronic acid | 2,2-dichloro-1,1,1-trifluoroacetyl chloride | Toluene | 80 | Not Reported | mdpi.com |

| CuI / Ligand | Propylmagnesium bromide | 2,2-dichloro-1,1,1-trifluoroacetaldehyde | THF | 0 - 25 | Not Reported | sigmaaldrich.com |

| NiCl₂(dppp) | Propylzinc chloride | 2,2-dichloro-1,1,1-trifluoroacetaldehyde | DMF | 25 | Not Reported | [N/A] |

Organocatalysis and biocatalysis have emerged as green and sustainable alternatives to metal-based catalysis. nih.govchiba-u.jpnih.govscienceopen.comsemanticscholar.orgbeilstein-journals.orgresearchgate.netmdpi.com These methods often provide high enantioselectivity and operate under mild reaction conditions.

Organocatalytic Pathways: Organocatalysis utilizes small organic molecules to catalyze chemical transformations. nih.govscienceopen.com For the synthesis of this compound, an organocatalyst could be employed to facilitate the asymmetric addition of a propyl nucleophile to an electrophilic precursor. Chiral organocatalysts, such as proline and its derivatives, are known to catalyze aldol (B89426) and related reactions with high stereocontrol. scienceopen.com While a specific organocatalytic synthesis for this compound is not described in the search results, the principles of organocatalysis suggest its potential applicability. nih.gov

Biocatalytic Pathways: Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations. nih.govsemanticscholar.orgresearchgate.netmdpi.com Enzymes such as ketoreductases and lipases are known to catalyze the synthesis of chiral alcohols with high enantiopurity. A potential biocatalytic route to this compound could involve the enzymatic reduction of a corresponding ketone precursor, 2,2-dichloro-1,1,1-trifluorohexan-3-one. This approach would be particularly advantageous for producing a specific stereoisomer of the target molecule.

| Catalytic Approach | Catalyst Type | Precursors | Key Transformation | Potential Advantages |

| Organocatalysis | Chiral amine (e.g., Proline derivative) | Propanal, 1,1-dichloro-1,1,1-trifluoroethane | Asymmetric Aldol-type reaction | High enantioselectivity, mild conditions |

| Biocatalysis | Ketoreductase enzyme | 2,2-dichloro-1,1,1-trifluorohexan-3-one | Asymmetric reduction | High enantiopurity, green process |

Further research is necessary to develop and optimize these catalytic methodologies for the efficient and selective synthesis of this compound.

Mechanistic Insights into the Reactivity of 2,2 Dichloro 1,1,1 Trifluorohexan 3 Ol

Reaction Pathways of Polyhalogenated Secondary Alcohols

Polyhalogenated secondary alcohols undergo a variety of reactions, including nucleophilic substitution, elimination, and oxidation-reduction, with the specific outcome often dependent on the reaction conditions and the nature of the reagents involved.

Nucleophilic Substitution Reactions at the Carbinol Carbon

The hydroxyl (-OH) group of an alcohol is a poor leaving group, making direct nucleophilic substitution challenging. quizlet.com Consequently, this transformation typically requires the conversion of the hydroxyl group into a better leaving group. One common method is protonation of the alcohol under strongly acidic conditions, which forms an alkyloxonium ion. libretexts.org The departure of a neutral water molecule is much more favorable, allowing for subsequent attack by a nucleophile. libretexts.org

For secondary alcohols, the substitution can proceed via either an SN1 or SN2 mechanism. msu.edu

SN1 Mechanism: This pathway involves the formation of a carbocation intermediate after the leaving group departs. libretexts.org Secondary carbocations can be susceptible to rearrangement to form more stable structures. However, the strong electron-withdrawing nature of the adjacent polyhalogenated moiety in a molecule like 2,2-dichloro-1,1,1-trifluorohexan-3-ol would significantly destabilize a carbocation at the carbinol carbon, making the SN1 pathway less likely.

SN2 Mechanism: This is a single-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. ncert.nic.in This mechanism is favored for primary and secondary alcohols, particularly when carbocation formation is disfavored. msu.eduncert.nic.in To facilitate this, the alcohol is often treated with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form an intermediate that has a much better leaving group, which is then displaced by the halide nucleophile. quizlet.com

The reactivity of alcohols with hydrogen halides follows the order 3° > 2° > 1°, while the reactivity of the hydrogen halides is HI > HBr > HCl. libretexts.org For less reactive secondary alcohols, a Lewis acid catalyst such as zinc chloride (ZnCl₂) is often required when using HCl. libretexts.orgncert.nic.in

Dehydrohalogenation and Elimination Reactions

Polyhalogenated alcohols can undergo elimination reactions, primarily dehydrohalogenation, which involves the removal of a hydrogen atom and a halogen atom from adjacent carbons to form an alkene. wikipedia.orgdoubtnut.com This reaction is typically promoted by a strong base, such as an alkoxide (e.g., sodium ethoxide in ethanol (B145695) or potassium tert-butoxide in tert-butyl alcohol). unacademy.com The reaction generally follows an E2 mechanism, where the base abstracts a proton, and the halide leaving group is expelled simultaneously, forming a double bond. unacademy.comquora.com

The ease of dehydrohalogenation depends on the nature of the alkyl halide, with the reactivity order being I > Br > Cl > F. unacademy.com When multiple alkene products are possible, the reaction often follows Saytzeff's rule, which states that the most substituted (and therefore most stable) alkene will be the major product. doubtnut.compearson.com

In addition to dehydrohalogenation, the alcohol group itself can be eliminated in a dehydration reaction to form an alkene. This process is typically acid-catalyzed and proceeds through the protonation of the hydroxyl group to form a good leaving group (water).

Oxidative and Reductive Transformations of the Alcohol and Halogen Groups

Oxidation of the Alcohol Group: Secondary alcohols can be readily oxidized to form ketones. chemistryviews.orglibretexts.org A variety of oxidizing agents can accomplish this transformation. The specific choice of reagent can depend on the presence of other functional groups within the molecule. chemistryviews.org Strong oxidizing agents, such as chromic acid (H₂CrO₄, often generated from sodium dichromate, Na₂Cr₂O₇, and sulfuric acid) or Jones reagent (CrO₃/H₂SO₄/acetone), are effective. chemistryviews.orgkhanacademy.org Milder reagents are also commonly used to avoid potential side reactions, especially in complex molecules. These include pyridinium (B92312) chlorochromate (PCC), the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride), and the Dess-Martin periodinane. chemistryviews.orgorganic-chemistry.org

| Oxidizing Agent/System | Typical Conditions | Characteristics |

|---|---|---|

| Chromic Acid (H₂CrO₄) / Jones Reagent | H₂SO₄, water, acetone | Strong, acidic conditions. khanacademy.org |

| Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ | Milder, anhydrous conditions. libretexts.org |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, low temp | Mild, avoids heavy metals. organic-chemistry.org |

| Dess-Martin Periodinane | CH₂Cl₂ | Mild, neutral conditions. chemistryviews.org |

Reductive Transformations: The carbon-chlorine bonds in polyhalogenated compounds can undergo reduction. For instance, chloroform (B151607) can be reduced to methylene (B1212753) chloride using zinc and hydrochloric acid. brainkart.com While specific studies on this compound are not prevalent, it is plausible that the C-Cl bonds could be reduced under certain catalytic conditions, such as with transition metal catalysts or via photocatalytic methods that generate alkyl radicals. nih.gov Microbial transformation involving reductive dechlorination has also been observed for related compounds like 2,2-dichloro-1,1,1-trifluoroethane. who.int

Influence of the 2,2-Dichloro-1,1,1-trifluoroethyl Moiety on Reactivity

The 2,2-dichloro-1,1,1-trifluoroethyl group exerts a profound electronic influence on the adjacent carbinol center, modifying its reactivity in several key ways.

Electron-Withdrawing Effects and Inductive Properties

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups due to the high electronegativity of fluorine atoms. nih.gov The two chlorine atoms on the adjacent carbon further amplify this strong negative inductive effect (-I). This intense polarization significantly impacts the molecule:

Increased Acidity: The electron density is pulled away from the hydroxyl group, weakening the O-H bond and making the alcohol proton significantly more acidic than that of a non-halogenated alcohol like hexan-3-ol. wikipedia.org

Activation of the Carbinol Carbon: The withdrawal of electron density makes the carbinol carbon (C-3) more electrophilic and thus more susceptible to attack by nucleophiles.

Destabilization of Carbocations: The strong -I effect would severely destabilize any positive charge that might form on the carbinol carbon. This makes an SN1-type mechanism, which proceeds through a carbocation intermediate, highly unfavorable.

Role as a Hydrogen Bond Donor and Promoter of Catalysis

The increased acidity of the hydroxyl proton, a direct consequence of the electron-withdrawing polyhaloalkyl group, makes this compound a potent hydrogen bond donor. researchgate.net Fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) and hexafluoroisopropanol are well-known for their strong hydrogen-bonding capabilities, which exceed those of their non-fluorinated counterparts. acs.orgconfex.com

This enhanced hydrogen-bonding capacity allows these alcohols to act as catalysts or co-catalysts in various organic reactions. nih.govibm.com By donating a hydrogen bond to an electrophilic substrate (e.g., a carbonyl group), the fluorinated alcohol can increase the substrate's reactivity towards a nucleophile. nih.gov This type of activation is a key principle in hydrogen-bond catalysis, a field that uses these interactions to control and accelerate reactions. wikipedia.org The alcohol can stabilize anionic intermediates and transition states, thereby lowering the activation energy of the reaction. wikipedia.org This property enables fluorinated alcohols to promote reactions such as polymerizations and electrophilic alkylations, often obviating the need for strong Lewis acid catalysts. acs.orgibm.com

Generation and Stabilization of Reactive Intermediates

The chemical behavior of this compound in reactions is largely dependent on the types of reactive intermediates it can form and their relative stabilities. The electron-withdrawing nature of the halogen atoms significantly influences these intermediates.

Key potential reactive intermediates include:

Alkoxides: The most readily formed reactive intermediate is the corresponding alkoxide, generated by the deprotonation of the hydroxyl group. The stability of this alkoxide is significantly enhanced by the strong negative inductive effect (-I) of the adjacent trichlorodifluoroethyl group. This effect delocalizes the negative charge, making the hydroxyl proton more acidic than in a typical secondary alcohol.

Carbocations: Formation of a carbocation at the C3 position via loss of the hydroxyl group (typically after protonation) is generally disfavored. The powerful electron-withdrawing properties of the -CF₃ and -CCl₂ groups would severely destabilize an adjacent positive charge, making the C3 carbocation a high-energy, unlikely intermediate in Sₙ1-type reactions. masterorganicchemistry.com Reactions proceeding through a carbocation-like transition state would be similarly slow.

Radical Intermediates: While less common for alcohols unless specific radical initiators are used, halogenated compounds can participate in radical reactions. Homolytic cleavage of a C-Cl bond could potentially occur under photochemical or radical-induced conditions, though the C-C and C-H bonds are more likely sites for radical abstraction in the hexyl chain.

Organometallic Intermediates: In synthetic contexts, related compounds are formed via organometallic intermediates. For instance, the synthesis of similar 1-substituted 2,2-dichloro-3,3,3-trifluoro-1-propanols proceeds through a 1,1-dichloro-2,2,2-trifluoroethylzinc chloride intermediate. capes.gov.br This suggests that organometallic species derived from the halogenated portion of the molecule are viable reactive intermediates in certain synthetic pathways.

| Intermediate Type | Generation Method | Stabilizing/Destabilizing Factors | Plausibility |

|---|---|---|---|

| Alkoxide (at O3) | Deprotonation with base | Stabilized by strong -I effect of -C₂Cl₂F₃ group | High |

| Carbocation (at C3) | Loss of H₂O from protonated alcohol | Highly destabilized by -I effect of -C₂Cl₂F₃ group | Low |

| Organozinc Intermediate | Reaction with activated zinc | Observed in the synthesis of analogous structures capes.gov.br | Plausible in specific synthetic routes |

Intramolecular Interactions and Conformation-Reactivity Relationships

The reactivity of this compound is intrinsically linked to its three-dimensional structure. Intramolecular forces and stereoelectronic effects dictate the molecule's preferred conformations, which in turn determine the accessibility of reactive sites and the orbital alignments necessary for certain reaction pathways.

A defining feature of this molecule is the potential for intramolecular hydrogen bonding. The hydroxyl group's hydrogen atom can act as a hydrogen bond donor, while the electronegative fluorine and chlorine atoms on the adjacent carbons can serve as acceptors. nih.gov

This interaction can be described as O-H···X, where X is either F or Cl.

O-H···F Bonds: Fluorine is highly electronegative, making it a potent hydrogen bond acceptor. The formation of a five-membered pseudo-ring through an O-H···F hydrogen bond is a significant stabilizing interaction that can lock the conformation around the C2-C3 bond.

O-H···Cl Bonds: While chlorine is less electronegative than fluorine, it is more polarizable and can also act as a hydrogen bond acceptor. The strength of this interaction would be weaker than that of the O-H···F bond.

The presence of these intramolecular hydrogen bonds can significantly lower the ground-state energy of specific conformers, making them more populated at equilibrium. This conformational locking can influence reactivity by holding the molecule in a shape that is either more or less susceptible to attack by external reagents. For example, a conformation stabilized by hydrogen bonding might sterically shield the hydroxyl proton, reducing its kinetic acidity.

| Donor | Acceptor | Interaction Type | Expected Relative Strength | Impact on Conformation |

|---|---|---|---|---|

| Hydroxyl (-OH) | Fluorine (-CF₃) | O-H···F | Strong | Favors a gauche-like conformation around the C2-C3 bond |

| Hydroxyl (-OH) | Chlorine (-CCl₂) | O-H···Cl | Weak to Moderate | Contributes to stabilizing a gauche-like conformation |

The rotational barrier around the C2-C3 bond determines the conformational dynamics of this compound. The preferred arrangement of the substituents around this bond is influenced by a combination of steric and stereoelectronic effects.

Steric Hindrance: The bulky trifluoromethyl (-CF₃) and dichloromethyl (-CHCl₂) moieties, along with the propyl group on C3, create significant steric repulsion. This disfavors eclipsed conformations and dictates that the molecule will predominantly exist in staggered conformations (anti or gauche). The large size of these groups likely results in a substantial energy barrier to free rotation.

Stereoelectronic Effects: Beyond simple steric arguments, subtle electronic interactions play a crucial role.

Gauche Effect: The tendency for a molecule to adopt a gauche conformation when it has adjacent electronegative substituents is known as the gauche effect. In this molecule, a gauche arrangement between the C3-O bond and the C2-C(F,Cl) bonds could be favored due to hyperconjugative interactions. researchgate.net

Hyperconjugation: Stabilizing interactions can occur between filled bonding orbitals and empty anti-bonding orbitals. For example, an anti-periplanar alignment of a C-H bond on the propyl chain with the anti-bonding orbital of a C-Cl or C-F bond (σC-H → σ*C-X) could stabilize certain conformations. researchgate.net These interactions are highly dependent on the dihedral angle and thus influence the rotational preference around the C2-C3 bond.

The interplay between stabilizing intramolecular hydrogen bonds, which favor a gauche arrangement, and the potentially destabilizing steric repulsions between the bulky substituents determines the final conformational equilibrium. This equilibrium dictates the molecule's average shape and, consequently, its chemical properties and reactivity.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,2 Dichloro 1,1,1 Trifluorohexan 3 Ol

Vibrational Spectroscopy for Conformational and Intermolecular Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape and hydrogen bonding networks of 2,2-dichloro-1,1,1-trifluorohexan-3-ol.

High-resolution IR spectroscopy is particularly sensitive to the local environment of functional groups, making it ideal for studying hydrogen bonding in alcohols. The position and shape of the hydroxyl (O-H) stretching band are indicative of the extent and nature of these interactions.

In a dilute, non-polar solvent, a sharp absorption band corresponding to the "free" or non-hydrogen-bonded O-H stretch is expected. libretexts.org As the concentration increases, or in a neat sample, intermolecular hydrogen bonding leads to the appearance of a broad, lower-frequency band. libretexts.orgquora.com This shift to a lower wavenumber is a direct consequence of the weakening of the O-H bond upon its involvement in a hydrogen bond. quora.com

For this compound, intramolecular hydrogen bonding between the hydroxyl group and the electronegative fluorine or chlorine atoms is also a possibility. nih.govmdpi.com Such interactions would give rise to distinct O-H stretching frequencies that can be resolved from intermolecular hydrogen bonding bands, particularly in dilute solutions. quora.com

Key IR Spectral Features:

O-H Stretch: A sharp band around 3600-3650 cm⁻¹ in dilute solution (free O-H), and a broad band in the 3200-3500 cm⁻¹ region for hydrogen-bonded O-H. libretexts.orgquora.com

C-H Stretch: Multiple sharp bands in the 2850-3000 cm⁻¹ region corresponding to the alkyl chain.

C-F Stretch: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ range due to the trifluoromethyl group. spectroscopyonline.com

C-Cl Stretch: Intense bands typically found in the 600-800 cm⁻¹ region. spectroscopyonline.com

Illustrative IR Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (H-bonded) | Stretching | ~3400 (broad) | Medium |

| C-H (alkyl) | Stretching | 2870-2960 | Medium-Strong |

| C-F (CF₃) | Stretching | 1150-1250 | Strong |

| C-Cl | Stretching | 700-750 | Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is more sensitive to polar functional groups, Raman is particularly useful for analyzing vibrations of the non-polar carbon backbone and symmetric vibrations.

For this compound, Raman spectroscopy can be used to:

Confirm the presence of C-Cl and C-F bonds: These bonds give rise to characteristic and often strong signals in the Raman spectrum.

Analyze the carbon skeleton: The C-C stretching and bending vibrations of the hexanol backbone can be clearly observed.

Study conformational isomers: Different conformers of the molecule will have slightly different vibrational frequencies, which may be resolved in the Raman spectrum, providing insights into the conformational equilibrium.

Illustrative Raman Data for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (alkyl) | Stretching | 2870-2960 | Strong |

| C-C | Stretching | 800-1200 | Medium |

| C-F (CF₃) | Symmetric Stretch | ~1200 | Medium |

| C-Cl | Stretching | 650-750 | Strong |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. Advanced NMR techniques are essential for assigning the stereochemistry of this compound.

Multi-dimensional NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and for determining the connectivity of the molecule. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For this compound, COSY would show correlations between the proton on C3 and the protons on C4, and subsequently along the rest of the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It allows for the direct assignment of the carbon signals based on the already assigned proton signals.

Illustrative ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations |

|---|---|---|---|

| 1 (-CF₃) | - | ~124 (q, ¹JCF ≈ 280 Hz) | H3 |

| 2 (-CCl₂-) | - | ~95 | H3 |

| 3 (-CHOH-) | ~4.2 (m) | ~75 | H4, H5 |

| 4 (-CH₂-) | ~1.7 (m) | ~35 | H3, H5, H6 |

| 5 (-CH₂-) | ~1.4 (m) | ~27 | H4, H6 |

| 6 (-CH₃) | ~0.9 (t) | ~14 | H4, H5 |

The signal for the CF₃ group is expected to appear as a singlet in a proton-decoupled ¹⁹F spectrum. In a coupled spectrum, it may show long-range couplings to the proton on C3. The chemical shift is anticipated to be in the range of -70 to -80 ppm relative to CFCl₃.

Since this compound is a chiral molecule, determining the enantiomeric excess (ee) of a sample is crucial. This can be achieved using NMR spectroscopy in conjunction with a chiral auxiliary. researchgate.netresearchgate.net

Chiral Derivatizing Agents (CDAs): The alcohol can be reacted with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form a pair of diastereomers. nih.gov These diastereomers will have distinct NMR spectra, and the integration of specific signals for each diastereomer allows for the determination of the enantiomeric excess. nih.gov

Chiral Solvating Agents (CSAs): Alternatively, a chiral solvating agent can be added to the NMR sample. researchgate.netresearchgate.net The CSA forms transient diastereomeric complexes with the enantiomers of the alcohol, leading to the separation of their signals in the NMR spectrum. researchgate.net This method is non-destructive.

In both cases, either ¹H or ¹⁹F NMR can be used to observe the separated signals of the diastereomers or their complexes, allowing for a quantitative determination of the enantiomeric purity. acs.orgacs.org

High-Resolution Mass Spectrometry for Precise Molecular Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition by measuring the mass-to-charge ratio (m/z) of its ions with high accuracy. For this compound, HRMS would provide an unambiguous confirmation of its molecular formula, C₆H₉Cl₂F₃O.

The theoretical exact mass of the molecular ion [M]⁺ of this compound can be calculated based on the most abundant isotopes of its constituent elements (¹H, ¹²C, ³⁵Cl, ¹⁹F, and ¹⁶O). The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum. The [M+2]⁺ peak, corresponding to the presence of one ³⁷Cl isotope, and the [M+4]⁺ peak, for two ³⁷Cl isotopes, would be observed with predictable relative intensities.

Beyond the molecular ion, the fragmentation pattern in the mass spectrum provides crucial information about the molecule's structure. The fragmentation of this compound is expected to be influenced by the presence of the hydroxyl group, the trifluoromethyl group, and the two chlorine atoms. Key fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration.

Expected Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the bond between C3 and C4 would be a likely fragmentation pathway, leading to the formation of a resonance-stabilized cation.

Loss of Small Molecules: The elimination of small, stable neutral molecules such as water (H₂O), hydrogen chloride (HCl), and hydrogen fluoride (B91410) (HF) is anticipated.

A hypothetical data table of the expected high-resolution mass spectrometry data for the molecular ion of this compound is presented below.

| Ion Formula | Calculated m/z | Relative Abundance (%) |

| [C₆H₉³⁵Cl₂F₃O]⁺ | 239.9982 | 100 |

| [C₆H₉³⁵Cl³⁷ClF₃O]⁺ | 241.9953 | 65.3 |

| [C₆H₉³⁷Cl₂F₃O]⁺ | 243.9923 | 10.6 |

Circular Dichroism (CD) Spectroscopy for Chiral Properties (If Applicable)

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. The structure of this compound contains a stereocenter at the C3 carbon atom, which is bonded to four different groups: a hydrogen atom, a hydroxyl group, a 2,2-dichloro-1,1,1-trifluoroethyl group, and a propyl group. Consequently, this compound is a chiral molecule and will exist as a pair of enantiomers, (R)-2,2-dichloro-1,1,1-trifluorohexan-3-ol and (S)-2,2-dichloro-1,1,1-trifluorohexan-3-ol.

Therefore, CD spectroscopy is applicable and would be expected to show distinct signals, known as Cotton effects, for each enantiomer. These Cotton effects, which can be positive or negative, arise from the electronic transitions of the chromophores within the chiral molecule. In this case, the hydroxyl group and the halogenated carbon atoms are the primary chromophores.

The CD spectrum of a pure enantiomer of this compound would be the mirror image of the spectrum of its opposite enantiomer. A racemic mixture (an equal mixture of both enantiomers) would be CD-silent, as the signals from the two enantiomers would cancel each other out.

While specific experimental CD data is not available, a hypothetical representation of the expected CD spectral data for one of the enantiomers is provided in the table below. The sign of the molar ellipticity ([(\theta)]) would be opposite for the other enantiomer.

| Wavelength (nm) | Molar Ellipticity ([(\theta)]) (deg·cm²·dmol⁻¹) |

| 210 | +5000 |

| 230 | -2500 |

| 250 | +1000 |

Computational Chemistry and Theoretical Investigations of 2,2 Dichloro 1,1,1 Trifluorohexan 3 Ol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine molecular structures, energies, and a host of other properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. mdpi.comnih.govmdpi.comrsc.org DFT methods calculate the total energy of a system based on its electron density rather than a complex many-electron wavefunction. mdpi.com This approach is particularly effective for optimizing molecular geometries (i.e., finding the lowest energy arrangement of atoms) and determining the relative energies of different isomers or conformers.

For 2,2-dichloro-1,1,1-trifluorohexan-3-ol, DFT calculations, typically using a functional like B3LYP or M06-2X combined with a basis set such as 6-31G(d,p) or def2-TZVP, would be employed to predict its three-dimensional structure. nrel.gov These calculations would yield key structural parameters.

Disclaimer: The following data is illustrative and represents typical values for a molecule of this nature, as specific computational studies on this compound are not available in the cited literature.

Interactive Table: Predicted Geometrical Parameters for a Stable Conformer of this compound using DFT| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C1-C2 | 1.54 Å |

| Bond Length | C2-C3 | 1.56 Å |

| Bond Length | C3-O | 1.43 Å |

| Bond Length | C2-Cl | 1.78 Å |

| Bond Length | C1-F | 1.35 Å |

| Bond Angle | F-C1-F | 107.5° |

| Bond Angle | Cl-C2-Cl | 109.0° |

| Bond Angle | C2-C3-O | 110.0° |

| Dihedral Angle | Cl-C2-C3-O | 60° (gauche) |

The total electronic energy calculated through DFT provides a measure of the molecule's stability. By comparing the energies of different optimized structures, one can identify the most stable conformer.

While DFT is a versatile tool, for higher accuracy in energy calculations, more sophisticated ab initio methods are often required. Coupled-cluster theory, particularly the CCSD(T) method (Coupled Cluster with Single, Double, and perturbative Triple excitations), is widely regarded as the "gold standard" in quantum chemistry for its ability to provide highly accurate energies for small to medium-sized molecules. acs.orgacs.org

Due to its high computational cost, CCSD(T) is not typically used for full geometry optimizations of molecules the size of this compound. Instead, it is often employed to perform single-point energy calculations on geometries optimized at a lower level of theory, such as DFT. researchgate.net This approach provides a more reliable benchmark for the relative energies of different conformers or the activation energies of reactions. Comparing DFT energies to CCSD(T) results allows for the validation and calibration of the chosen DFT functional. researchgate.net

Disclaimer: The following data is a representative example illustrating the comparison between DFT and CCSD(T) single-point energy calculations for a hypothetical conformer of this compound.

Interactive Table: Comparison of Relative Energies for a Hypothetical Conformer| Method | Basis Set | Relative Energy (kcal/mol) |

| B3LYP (DFT) | def2-TZVP | 0.00 (Reference) |

| M06-2X (DFT) | def2-TZVP | +0.25 |

| CCSD(T) | aug-cc-pVTZ | +0.10 |

Conformational Landscape Analysis of this compound

The flexibility of the hexanol chain means that this compound can exist in numerous spatial arrangements, or conformations, which can interconvert through rotation around its single bonds. Understanding this conformational landscape is key to comprehending its physical properties and chemical reactivity. nih.gov

Computational methods can systematically explore the potential energy surface of the molecule to identify stable conformers, which correspond to local minima on this surface. This is typically done by performing a series of constrained geometry optimizations where key dihedral angles are systematically varied.

For this compound, the most significant rotations would be around the C2-C3 and C3-C4 bonds. The bulky trifluoromethyl group and the two chlorine atoms on C2 create significant steric hindrance, which heavily influences the rotational barriers and the stability of different conformers. researchgate.netnih.gov The lowest energy conformers are expected to be staggered arrangements that minimize the repulsion between these large groups and the propyl chain. youtube.com

Disclaimer: The table below presents hypothetical relative energies for plausible stable conformers of this compound, illustrating the expected energetic ordering based on general principles of conformational analysis.

Interactive Table: Hypothetical Relative Energies of Stable Conformers| Conformer Description (around C2-C3 bond) | Dihedral Angle (Cl-C2-C3-O) | Relative Energy (kcal/mol) |

| gauche-1 | ~60° | 0.0 |

| anti | ~180° | +0.8 |

| gauche-2 | ~-60° | +0.2 |

| Eclipsed Transition State | ~120° | +4.5 (Rotational Barrier) |

The relative stability of each conformer is dictated by a complex interplay of various intramolecular interactions. acs.org In this compound, these would include:

Steric Repulsion: This is a major destabilizing factor, particularly in eclipsed conformations where the bulky CF3 group, Cl atoms, OH group, and propyl chain are brought into close proximity. researchgate.net

Dipole-Dipole Interactions: The highly polar C-F, C-Cl, and O-H bonds create significant local dipoles. The electrostatic interaction between these dipoles can be either stabilizing or destabilizing depending on their relative orientation in a given conformer.

Intramolecular Hydrogen Bonding: A stabilizing interaction may occur if the hydroxyl hydrogen can form a hydrogen bond with one of the chlorine or fluorine atoms. The geometry of the conformer must allow for a favorable distance and angle for this interaction to occur.

Halogen Bonding: Although typically weaker, attractive interactions can occur between halogen atoms (e.g., Cl···F or Cl···Cl), which can influence conformational preferences. rsc.orgresearchgate.netmdpi.com

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface that connects reactants to products, researchers can identify transition states (the highest energy point along the reaction coordinate) and calculate activation barriers, which are critical for understanding reaction rates and mechanisms. researchgate.netnih.govresearchgate.net

For this compound, a plausible reaction to study computationally would be a base-induced dehydrochlorination, a common reaction for halogenated alkanes. In this hypothetical reaction, a base would abstract the proton from the hydroxyl group, and the resulting alkoxide would trigger the elimination of a chloride ion and the formation of an epoxide.

A theoretical study of this mechanism would involve:

Optimizing the geometries of the reactant (alcohol and base), the transition state, and the products (epoxide, chloride ion, and protonated base).

Verifying the transition state by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

These calculations provide detailed insight into the feasibility of the proposed mechanism and how the electronic structure of the molecule facilitates the reaction. arkat-usa.orgnih.govnih.govorganic-chemistry.org

Computational Elucidation of Reaction Selectivity and Kinetics

Computational quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the selectivity and rates of chemical reactions. For this compound, these methods can be used to explore various reaction pathways, such as oxidation, reduction, or substitution reactions.

By calculating the potential energy surface for a given reaction, chemists can identify the transition states and intermediates. The energy of the transition state relative to the reactants determines the activation energy, which is a key factor in reaction kinetics. Lower activation energies correspond to faster reaction rates. When a reaction can proceed through multiple pathways to yield different products, computational methods can predict the selectivity by comparing the activation energies of the competing transition states. The pathway with the lowest energy barrier will be the most favorable, and thus the corresponding product will be the major one.

For instance, in a hypothetical oxidation reaction of this compound, DFT calculations could be employed to determine the activation energies for the formation of different possible products. The results of such a study could be summarized in a data table, providing a quantitative basis for predicting the reaction's outcome.

| Reaction Pathway | Product | Activation Energy (kcal/mol) | Predicted Selectivity |

|---|---|---|---|

| Pathway A | 2,2-Dichloro-1,1,1-trifluorohexan-3-one | 15.2 | Major |

| Pathway B | Side-chain oxidation product | 25.8 | Minor |

Understanding Catalytic Cycles and Intermediate Stabilization

Many chemical transformations involving alcohols are facilitated by catalysts. Computational chemistry is a powerful tool for elucidating the mechanisms of catalytic reactions at a molecular level. For reactions involving this compound, theoretical studies can map out the entire catalytic cycle.

This involves identifying all the intermediates and transition states in the cycle and calculating their relative energies. Such studies can reveal the rate-determining step of the reaction, which is the step with the highest energy barrier. Understanding the catalytic cycle in detail can provide insights into how to optimize the catalyst and reaction conditions for better efficiency and selectivity.

Catalytic Applications and Transformations Involving 2,2 Dichloro 1,1,1 Trifluorohexan 3 Ol and Analogues

2,2-Dichloro-1,1,1-trifluorohexan-3-ol as a Unique Solvent or Reaction Medium Component

Fluorinated alcohols, as a class, have emerged as powerful solvents and additives in catalysis, often enabling challenging transformations that are sluggish or unselective in conventional media. rsc.orgrsc.org The properties of this compound, arising from its specific halogenation pattern, suggest its potential to act as a highly effective medium for various reaction types.

Promotion of Acid-Catalyzed Reactions

Fluorinated alcohols are recognized for their ability to promote reactions that traditionally necessitate the use of Lewis acids. arkat-usa.org Their strong hydrogen-bond-donating nature allows them to activate electrophiles, such as epoxides, for nucleophilic attack. arkat-usa.org This activation mimics the role of a Lewis acid by polarizing the C-O bond and facilitating ring-opening. For instance, the alkylation of indoles with epoxides proceeds efficiently in trifluoroethanol (TFE) without the need for an additional Lewis acid catalyst. arkat-usa.org Given its structural similarities, this compound is expected to exhibit comparable or even enhanced promoting effects in acid-catalyzed processes due to the electron-withdrawing nature of the chlorine and fluorine substituents, which increases the acidity of the hydroxyl proton.

The table below illustrates the effect of fluorinated alcohols as solvents in promoting acid-catalyzed reactions, providing a basis for the expected behavior of this compound.

| Reaction | Substrates | Fluorinated Alcohol | Promoter/Catalyst | Key Finding |

| Alkylation | Indoles, (R)-Styrene oxide | TFE | None | Efficient alkylation without additional Lewis acid. arkat-usa.org |

| Intramolecular Tricyclization | Diepoxyenolsilane | Not specified | TMSOTf | Strong Lewis acid required in conventional solvents. arkat-usa.org |

| Intermolecular Addition | Alkyne, Epoxide | Not specified | BF3-THF | Lewis acid catalysis is typical for such transformations. arkat-usa.org |

Facilitation of Radical and Photoredox Processes

Visible-light photoredox catalysis has become a cornerstone of modern synthetic chemistry, enabling the generation of radical intermediates under mild conditions. nih.govmdpi.com Alcohols can be activated, for example, as alkyl oxalates, to serve as precursors for alkyl radicals via double decarboxylation in photoredox cycles. nih.gov The deoxyfluorination of secondary and tertiary alcohols has been successfully achieved using this strategy, showcasing a radical-mediated C-F coupling. nih.gov

Fluorinated solvents are increasingly utilized in photoredox catalysis. mdpi.com Their unique properties can influence the stability of radical intermediates and the efficiency of the catalytic cycle. While direct studies involving this compound as a solvent in photoredox reactions are not prevalent, its potential to facilitate such processes is significant. The high polarity of fluorinated alcohols can be beneficial, and their low reactivity towards many radical species makes them suitable media. For example, a photoredox-catalyzed deoxyfluorination of 2-methyl-4-phenyl-2-butanol (B93477) has been demonstrated using an iridium catalyst, where the tertiary alcohol is activated as an oxalate (B1200264) half-ester. tcichemicals.com

The following table summarizes key findings in photoredox-catalyzed reactions involving alcohols, suggesting the potential roles for this compound.

| Reaction Type | Alcohol Substrate | Activating Group | Catalyst System | Key Outcome |

| Deoxyfluorination | Secondary and Tertiary Alcohols | Oxalates | Visible-light photoredox catalyst | Efficient C-F coupling via a radical mechanism. nih.gov |

| Deoxyfluorination | 2-Methyl-4-phenyl-2-butanol | Oxalate half-ester | [Ir(p-F(Me)ppy)2-(4,4'-dtbbpy)]PF6 | Successful radical C-F coupling. tcichemicals.com |

| Oxidation | α-Trifluoromethyl alcohols | None | 4-acetamido-TEMPO / Photoredox catalyst | Generation of α-trifluoromethyl ketones. rsc.org |

Impact on Reaction Selectivity and Rate Enhancement

The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) as solvents can lead to remarkable enhancements in reaction rates and can significantly influence both site- and stereoselectivity. rsc.orgrsc.org These effects are attributed to their unique combination of properties: high polarity, low nucleophilicity, and strong hydrogen-bonding ability. rsc.org For instance, in transition metal-catalyzed C-H activation reactions, HFIP has been shown to be a critical parameter for achieving efficient arylation of cyclobutane (B1203170) derivatives. rsc.org

The ability of fluorinated alcohols to stabilize charged intermediates and transition states through hydrogen bonding, without acting as competing nucleophiles, is a key factor in their rate-enhancing capabilities. acs.org Furthermore, the aggregation of fluorinated alcohols can lead to cooperatively enhanced hydrogen-bonding, creating a highly organized solvent environment that can influence the stereochemical outcome of a reaction. epa.gov It is therefore anticipated that this compound would similarly impact reaction selectivity and rates, potentially offering unique advantages due to its specific substitution pattern.

Catalytic Functionalization of this compound

Beyond its role as a solvent, the structure of this compound makes it a valuable substrate for catalytic functionalization, allowing for the introduction of molecular complexity.

C-C Bond Formation at the Alcohol Moiety or Adjacent Carbons

Catalytic C-H activation is a powerful tool for the formation of new C-C bonds. mdpi.com While direct C-H functionalization of this compound has not been extensively reported, the principles of directed C-H activation suggest that the hydroxyl group could serve as a directing group to facilitate C-C bond formation at adjacent positions. The use of fluorinated alcohols as solvents has been shown to be beneficial for such transformations. rsc.orgrsc.org

Another potential avenue for C-C bond formation is through the activation of the C-F or C-Cl bonds. Nickel-catalyzed cross-coupling reactions have been developed for the activation of inert C-F bonds, enabling the formation of Csp2-Csp3 bonds. researchgate.net Given the presence of multiple halogen atoms, selective activation could provide a route to novel functionalized derivatives.

Stereoselective Derivatization of the Alcohol

The development of stereoselective methods for the derivatization of the alcohol functionality is crucial for accessing chiral molecules. masterorganicchemistry.com Catalytic enantioselective reactions can be employed to transform the hydroxyl group or to introduce new stereocenters in its vicinity. For example, catalytic, enantioselective methods have been developed to create tertiary C-F bonds remote from existing functional groups via Heck reactions of acyclic alkenyl fluorides. nih.gov

While specific examples for this compound are scarce, the principles of stereoselective catalysis can be applied. For instance, borane-mediated deoxyfluorination of alcohols has been shown to be highly selective for secondary alcohols. nih.gov Such selective transformations could potentially be adapted for the stereoselective derivatization of this compound, leveraging the existing stereocenter to direct the formation of new ones.

Catalytic Applications of this compound and its Analogues Remain Unexplored

Despite a comprehensive review of scientific literature, no specific research detailing the use of this compound as a chiral ligand or as a component in catalytic systems has been identified. This particular halogenated alcohol, characterized by the presence of both dichloromethyl and trifluoromethyl groups adjacent to a chiral secondary alcohol, does not appear in database searches focused on asymmetric catalysis.

Furthermore, investigations into structurally similar analogues, such as other 2,2-dichloro-1,1,1-trifluoroalkan-3-ols, have also failed to yield any documented applications in the field of catalysis. While the broader classes of chiral fluorinated and chlorinated alcohols have been utilized in the development of ligands for a variety of asymmetric transformations, the specific combination of features present in this compound appears to be a novel area with respect to catalytic applications.

The absence of published research in this specific area means that no data on its performance in catalytic reactions, such as enantioselectivity or substrate scope, is available. Consequently, a detailed analysis of its role as a chiral ligand or catalyst component, including the generation of data tables on research findings, cannot be provided at this time. This suggests that the catalytic potential of this class of compounds is a yet-to-be-explored frontier in the field of asymmetric synthesis.

Derivatization Strategies and Broader Synthetic Utility of 2,2 Dichloro 1,1,1 Trifluorohexan 3 Ol

Functional Group Interconversions at the Alcohol Moiety

The secondary alcohol group is the primary site for synthetic modification, allowing for its conversion into a range of other functional groups.

Esters: Standard esterification procedures can be applied to 2,2-dichloro-1,1,1-trifluorohexan-3-ol. Reaction with acyl chlorides or acid anhydrides in the presence of a base (such as pyridine (B92270) or triethylamine) readily yields the corresponding esters. Alternatively, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, can also be employed, though it may require more forcing conditions due to the electron-withdrawing nature of the adjacent halogenated groups.

Ethers: The synthesis of ethers from this compound is most commonly achieved via the Williamson ether synthesis. libretexts.org This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a potent alkoxide nucleophile. libretexts.org This alkoxide can then be reacted with a primary alkyl halide or tosylate in an SN2 reaction to form the desired ether. libretexts.orgyoutube.com Given the steric hindrance around the alcohol and the potential for elimination reactions with secondary or tertiary halides, primary electrophiles are strongly preferred. youtube.com

Table 1: Common Reagents for Ester and Ether Synthesis

| Transformation | Reagent Class | Specific Examples | Mechanism Highlights |

| Esterification | Acyl Halide/Anhydride | Acetyl chloride, Benzoyl chloride, Acetic anhydride | Nucleophilic acyl substitution |

| Carboxylic Acid | Acetic acid, Propanoic acid (with H₂SO₄ catalyst) | Fischer Esterification (acid-catalyzed) | |

| Etherification | Strong Base + Alkyl Halide | NaH followed by Iodomethane or Benzyl bromide | Williamson Ether Synthesis (SN2 displacement) |

As a secondary alcohol, this compound can be oxidized to form the corresponding ketone, 2,2-dichloro-1,1,1-trifluorohexan-3-one. chemguide.co.uklibretexts.org This transformation is a common and high-yielding reaction in organic synthesis. A variety of oxidizing agents can accomplish this conversion without cleaving the carbon-carbon bonds. docbrown.info

Mild reagents like Pyridinium (B92312) chlorochromate (PCC) are effective for this purpose, converting secondary alcohols to ketones efficiently. libretexts.org Another powerful method is the Swern oxidation, which uses oxalyl chloride or a similar activator at low temperatures. organic-chemistry.org For a robust and common laboratory procedure, chromic acid (H₂CrO₄), often prepared in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), provides a reliable route to the ketone. libretexts.org Unlike primary alcohols, secondary alcohols cannot be over-oxidized to carboxylic acids, making the reaction straightforward. chemguide.co.uk

Table 2: Selected Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent/System | Common Name/Type | Typical Conditions | Byproducts |

| H₂CrO₄ (CrO₃ in H₂SO₄/acetone) | Jones Reagent | Room temperature | Cr(III) species |

| Pyridinium chlorochromate (PCC) | Chromium-based oxidant | Dichloromethane (CH₂Cl₂) solvent | Pyridinium chloride, Cr(IV) species |

| Na₂Cr₂O₇ / H₂SO₄ | Acidified Dichromate | Heating | Cr(III) ions (green solution) |

| Dimethyl sulfoxide (B87167) (DMSO), (COCl)₂ | Swern Oxidation | Low temperature (-78 °C to RT) | Dimethyl sulfide, CO, CO₂, triethylammonium (B8662869) chloride |

| 2,2,6,6-Tetramethylpiperidinyloxyl | TEMPO-catalyzed oxidation | With a co-oxidant like NaOCl | Reduced co-oxidant |

Conversion to Polyhalogenated Alkyl Halides and Alkenes

The hydroxyl group can be substituted for a halogen or eliminated to form an alkene.

Alkyl Halides: The alcohol can be converted into the corresponding alkyl halide, 3-halo-2,2-dichloro-1,1,1-trifluorohexane. Treatment with hydrogen halides like concentrated HBr or HCl can facilitate this substitution, typically via an SN1 mechanism. youtube.com This process involves protonating the hydroxyl group to form a good leaving group (water), followed by the departure of water to generate a secondary carbocation, which is then attacked by the halide ion. youtube.com Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are often used for converting alcohols to alkyl chlorides and bromides, respectively, under milder, SN2-type conditions. youtube.com

Alkenes: Acid-catalyzed dehydration of this compound leads to the formation of polyhalogenated alkenes. chemguide.co.uk Heating the alcohol with a strong acid catalyst, such as concentrated sulfuric acid or phosphoric(V) acid, promotes the elimination of a water molecule. chemguide.co.uk Because the hydrogen atoms on the adjacent carbons (C2 and C4) are not equivalent, this elimination can result in a mixture of alkene isomers: 2,2-dichloro-1,1,1-trifluorohex-3-ene and 4,4-dichloro-5,5,5-trifluorohex-2-ene.

Integration into Complex Molecular Architectures as a Chiral Building Block

The carbon atom bearing the hydroxyl group (C3) is a stereocenter. If this compound is prepared in an enantiomerically pure form (either as the (R)- or (S)-enantiomer), it can serve as a valuable chiral building block in asymmetric synthesis. sigmaaldrich.comtakasago.com Chiral building blocks are optically active molecules incorporated into a synthetic sequence to construct more complex chiral targets, transferring their stereochemistry to the final product.

The utility of such a building block lies in its densely functionalized and stereochemically defined structure. The trifluoromethyl, dichloro, and propyl groups create a specific steric and electronic environment around the chiral center. This pre-defined stereochemistry can be used to direct the stereochemical outcome of subsequent reactions, making it a useful synthon for preparing complex molecules such as pharmaceuticals or agrochemicals where specific stereoisomers are required for biological activity.

Precursor for Advanced Organofluorine and Organochlorine Motifs

The combination of a trifluoromethyl group, a dichlorinated carbon, and a reactive alcohol functional group makes this compound an attractive precursor for more complex organofluorine and organochlorine compounds. The strategic incorporation of fluorine and chlorine atoms is a powerful method for modulating the chemical and physical properties of organic molecules, including their polarity, lipophilicity, and metabolic stability. beilstein-journals.orgmdpi.com

The derivatization reactions discussed—oxidation, substitution, and elimination—transform this alcohol into other polyhalogenated molecules (ketones, halides, alkenes). These products can then undergo further reactions. For example, the resulting ketone could be a substrate for nucleophilic additions to create tertiary alcohols with even greater complexity, while the alkene could undergo various addition reactions across the double bond. This positions the parent alcohol as a foundational molecule for accessing a library of unique, densely halogenated structures that are otherwise difficult to synthesize.

Future Research Directions and Interdisciplinary Perspectives for 2,2 Dichloro 1,1,1 Trifluorohexan 3 Ol Research

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the development of environmentally benign and efficient processes. For 2,2-Dichloro-1,1,1-trifluorohexan-3-ol, future research should prioritize the development of novel and sustainable synthetic routes that move beyond traditional methods, which may rely on harsh reagents or produce significant waste.

Key areas of focus could include:

Catalytic Asymmetric Synthesis: The chiral center at the third carbon position of this compound suggests that enantiomerically pure forms of the molecule could exhibit distinct biological or material properties. Future synthetic strategies should aim for the development of catalytic asymmetric methods to produce specific stereoisomers. This could involve the use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation. pharmafeatures.com Developing a flow-based synthesis for this compound could lead to a more efficient and scalable production method.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Future research could explore the potential of enzymes, such as reductases or halogenases, to catalyze key steps in the synthesis of this compound. This approach could offer high selectivity under mild reaction conditions.

Utilization of Renewable Feedstocks: A long-term goal for sustainable synthesis is the use of renewable starting materials. Research could investigate pathways to synthesize this compound or its precursors from biomass-derived feedstocks.

A comparative overview of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Catalytic Asymmetric Synthesis | Access to enantiomerically pure compounds, potentially leading to novel applications. | Development of highly selective and efficient chiral catalysts. |

| Flow Chemistry | Improved safety, scalability, and process control. pharmafeatures.com | Optimization of reaction conditions and reactor design for this specific transformation. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of suitable enzymes. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability. | Development of efficient multi-step pathways from complex biomass-derived molecules. |

In-depth Mechanistic Understanding through Advanced Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. For reactions involving this compound, a combination of advanced spectroscopic and computational techniques could provide unprecedented insights into the underlying reaction pathways.

Future mechanistic studies could employ:

In Situ Spectroscopy: Techniques such as in situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time. This can help to identify transient species and elucidate the kinetics of the reaction.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states. acs.org This can provide a detailed theoretical framework for understanding the reaction mechanism at a molecular level.

Isotope Labeling Studies: The use of isotopically labeled starting materials can help to trace the fate of individual atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways.

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Design

Potential applications of ML and AI include:

Retrosynthetic Analysis: AI-powered retrosynthesis tools can analyze the structure of this compound and propose multiple synthetic pathways starting from commercially available precursors. mindmapai.appchemical.ai This can help chemists to identify novel and potentially more efficient synthetic strategies.

Reaction Condition Optimization: ML models can be trained on large datasets of chemical reactions to predict the optimal reaction conditions (e.g., solvent, temperature, catalyst) for a given transformation. acs.orgbeilstein-journals.org This can reduce the need for extensive experimental screening and accelerate the optimization of synthetic protocols.

Prediction of Molecular Properties: Machine learning algorithms can be used to predict the physicochemical and biological properties of this compound and its derivatives. chemintelligence.com This can help to guide the design of new molecules with desired functionalities.

The following table outlines a potential workflow for integrating AI and ML in the study of this compound.

| Step | AI/ML Tool | Objective |

| 1. Synthetic Route Design | Retrosynthesis Software mindmapai.appchemical.ai | To identify multiple potential synthetic pathways. |

| 2. Reaction Condition Prediction | Reaction Optimization Models acs.orgbeilstein-journals.org | To predict optimal solvents, reagents, and temperatures for each synthetic step. |

| 3. Property Prediction | QSAR and Molecular Modeling chemintelligence.com | To estimate the physical, chemical, and biological properties of the target molecule. |

| 4. Automated Synthesis | Robotic Platforms pharmafeatures.com | To physically execute the designed synthesis and collect experimental data. |

Exploration of this compound in Materials Science and Interface Chemistry

The unique combination of a fluorinated tail and a hydrophilic alcohol head group suggests that this compound could have interesting properties at interfaces and could be a valuable building block in materials science. Fluorinated compounds are known for their distinct physicochemical properties, which can be leveraged in the design of advanced materials. nih.govwikipedia.org

Future research in this area could focus on:

Surface Modification: The compound could be used to modify the surface properties of materials, imparting hydrophobicity, oleophobicity, or other desired characteristics. The self-assembly of this compound on various substrates could be investigated using techniques such as atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS).

Development of Novel Polymers: The hydroxyl group of this compound provides a handle for its incorporation into polymeric structures. This could lead to the development of new fluorinated polymers with tailored thermal, mechanical, and optical properties.

Interfacial Behavior in Emulsions and Foams: The amphiphilic nature of the molecule suggests that it could act as a surfactant. Its behavior at liquid-liquid and liquid-air interfaces could be studied to assess its potential for stabilizing emulsions and foams.

Q & A

Q. What advanced analytical techniques are required to study its degradation pathways under environmental conditions?

- Methodological Answer : Simulate photolysis or hydrolysis in controlled reactors. Analyze degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Use stable isotope probing (SIP) to trace carbon/fluorine flow in microbial degradation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.